molecular formula C8H5BrF4O B6315530 (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol CAS No. 1699741-94-0

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B6315530
CAS No.: 1699741-94-0
M. Wt: 273.02 g/mol
InChI Key: VEUQXBZFJPBBTF-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is an organic compound that features a bromine, fluorine, and trifluoromethyl group attached to a phenyl ring, with a methanol group as a substituent

Scientific Research Applications

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Safety and Hazards

“(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of trifluoromethylbenzene with a bromine-fluorine compound under specific conditions . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine groups can be reduced under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)aldehyde or (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)carboxylic acid.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials or specific biological activity.

Properties

IUPAC Name

[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQXBZFJPBBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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